Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol

Catalog No.
S1894521
CAS No.
27925-07-1
M.F
C11H22O6
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-pr...

CAS Number

27925-07-1

Product Name

Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol

IUPAC Name

2,2-dimethylpropane-1,3-diol;hexanedioic acid

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3

InChI Key

YRTNMMLRBJMGJJ-UHFFFAOYSA-N

SMILES

CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O

Canonical SMILES

CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O

Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, is a synthetic polymer that combines hexanedioic acid (also known as adipic acid) with 2,2-dimethyl-1,3-propanediol. This compound is characterized by its structural integrity and versatility, making it suitable for various applications in chemistry, biology, and industry. The polymer exhibits properties typical of polyesters, such as flexibility, chemical resistance, and mechanical strength.

The polymer primarily undergoes reactions typical of polyesters. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the polymer can be hydrolyzed back into its monomeric units: hexanedioic acid and 2,2-dimethyl-1,3-propanediol.
  • Transesterification: The polymer can react with other alcohols or acids to form new ester bonds.
  • Oxidation: Under harsh conditions, the polymer can be oxidized, leading to the breakdown of the polymer chain.

Common Reagents and Conditions

  • Hydrolysis: Acidic or basic conditions at elevated temperatures.
  • Transesterification: Alcohols or acids in the presence of catalysts such as titanium tetrabutoxide.
  • Oxidation: Strong oxidizing agents at high temperatures.

Major Products Formed

  • From Hydrolysis: Hexanedioic acid and 2,2-dimethyl-1,3-propanediol.
  • From Transesterification: New esterified products depending on the reacting alcohol or acid.
  • From Oxidation: Various oxidized fragments of the polymer chain.

Research into the biological activity of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol has highlighted its potential for biocompatibility. This property makes it a candidate for applications in biomedical fields such as drug delivery systems and tissue engineering scaffolds. Its chemical resistance and mechanical strength are advantageous for medical devices and implants.

The synthesis of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol typically involves a polycondensation reaction. This process begins with the esterification of hexanedioic acid and 2,2-dimethyl-1,3-propanediol in the presence of a catalyst (e.g., titanium tetrabutoxide or dibutyltin oxide). The reaction is conducted under an inert atmosphere (usually nitrogen) to prevent oxidation. The temperature is gradually increased to approximately 180–220°C to facilitate the removal of water or methanol by-products.

Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol has diverse applications:

  • Chemistry: Serves as a precursor in synthesizing polyesters and polyurethanes studied for their mechanical and thermal properties.
  • Biology: Investigated for biocompatibility in biomedical applications.
  • Medicine: Explored for use in medical devices due to its chemical resistance.
  • Industry: Utilized in coatings, adhesives, sealants, automotive parts, and construction materials due to its durability.

Studies on interaction mechanisms indicate that hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol exerts effects primarily through its physical and chemical properties. The strong ester linkages between monomeric units contribute to its flexibility and resistance to degradation. These characteristics enhance its performance in various applications where durability is essential.

Several compounds are structurally similar to hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol. A comparison highlights its uniqueness:

Compound NameStructural DifferencesUnique Properties
Hexanedioic acid, polymer with 1,4-butanediolUses 1,4-butanediol instead of 2,2-dimethyl-1,3-propanediolDifferent mechanical properties
Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediolDifferent diol componentVaries in hydrophilicity
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediolAnother variant diolDistinct thermal stability

Uniqueness

The presence of 2,2-dimethyl-1,3-propanediol imparts enhanced chemical resistance and mechanical strength compared to other similar polymers. This makes hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol particularly suitable for applications requiring high durability and stability.

Other CAS

27925-07-1

General Manufacturing Information

Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 07-21-2023

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